4-Chloro-N-methyl-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-methyl-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)7-3-2-5(8)4-6(7)10(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZFYBKFPSKWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651989 | |
| Record name | 4-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-18-0 | |
| Record name | 4-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Profiles of 4 Chloro N Methyl 2 Nitrobenzenesulfonamide
Mechanistic Insights into the Influence of Nitro and Sulfonamide Groups on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in 4-Chloro-N-methyl-2-nitrobenzenesulfonamide is profoundly influenced by the strong electron-withdrawing nature of the ortho-nitro (-NO₂) and meta-sulfonamide (-SO₂NHCH₃) groups. Both groups pull electron density away from the aromatic ring through inductive and resonance effects.
Electron-Withdrawing Effects : The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its nucleophilicity. Conversely, and more importantly for this molecule, it strongly activates the ring for nucleophilic aromatic substitution (NAS). youtube.com The sulfonamide group also contributes to this deactivation/activation profile, albeit to a lesser extent than the nitro group.
Directing Effects : In nucleophilic aromatic substitution, these electron-withdrawing groups, particularly when positioned ortho or para to a leaving group (in this case, the chlorine atom), are crucial for stabilizing the negatively charged intermediate that forms during the reaction. libretexts.org The ortho-nitro group in this compound is perfectly positioned to stabilize the intermediate through resonance, thereby facilitating the substitution of the chlorine atom. youtube.com
Table 1: Influence of Substituents on Aromatic Ring Reactivity Click on the headers to sort the data.
| Substituent Group | Effect on Electrophilic Substitution (EAS) | Effect on Nucleophilic Substitution (NAS) | Primary Mechanism of Influence |
| Nitro (-NO₂) | Strongly Deactivating | Strongly Activating (ortho, para) | Strong Resonance & Inductive Withdrawal |
| Sulfonamide (-SO₂R) | Strongly Deactivating | Activating (ortho, para) | Strong Inductive Withdrawal |
| Chloro (-Cl) | Weakly Deactivating | Leaving Group | Inductive Withdrawal |
| Methyl (-CH₃) | Activating | Deactivating | Inductive Donation & Hyperconjugation |
Elucidation of Nucleophilic Substitution Mechanisms on the Benzene Ring
The primary mechanism for nucleophilic substitution on the benzene ring of this compound is the Nucleophilic Aromatic Substitution (SₙAr) mechanism. This pathway is favored due to the presence of the activating nitro group and a good leaving group (chloride).
The SₙAr mechanism is a two-step process:
Addition of the Nucleophile : A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom (the ipso-carbon). This initial step is typically the rate-determining step. The attack forces the pi electrons of the aromatic ring to delocalize, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this complex is critical, and it is greatly enhanced by the ortho-nitro group, which delocalizes the negative charge onto its oxygen atoms. youtube.com
Elimination of the Leaving Group : The aromaticity of the ring is restored in a fast second step, where the leaving group (chloride ion, Cl⁻) is expelled. youtube.com
This addition-elimination sequence is distinct from Sₙ1 and Sₙ2 mechanisms and is characteristic of aryl halides bearing strong electron-withdrawing groups. libretexts.org
Reaction Pathways for Nitro Group Reductions and Transformations
The nitro group of this compound is a versatile functional group that can undergo several transformations, most notably reduction. The reduction of an aromatic nitro group typically proceeds to the corresponding aniline.
Complete Reduction to Amine : This is the most common transformation, converting the nitro group (-NO₂) into an amino group (-NH₂). This can be achieved using various reducing agents. Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C), is a clean and efficient method. researchgate.net Alternatively, metals in acidic media, such as zinc (Zn), iron (Fe), or tin (Sn) in the presence of hydrochloric acid (HCl), are also effective. researchgate.net
Partial Reduction : Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states. These intermediates include nitroso (-NO) and hydroxylamino (-NHOH) derivatives. nih.gov For instance, certain enzymatic reductions or specific chemical reagents can halt the reduction at the hydroxylamine (B1172632) stage. nih.gov This hydroxylamino intermediate can then undergo further reactions, such as rearrangement.
Table 2: Common Reagents for Nitro Group Reduction Explore the different reagents and their resulting products.
| Reagent(s) | Product of Reduction | Typical Conditions |
| H₂, Pd/C | Amino (-NH₂) | Methanol or Ethanol solvent, 1 atm H₂ |
| Fe, HCl | Amino (-NH₂) | Aqueous, often heated |
| Sn, HCl | Amino (-NH₂) | Aqueous, often heated |
| Zn, HOAc | Nitrone (from intermediate) | Acetic acid, 0°C to Room Temp |
| Na₂S / (NH₄)₂S | Amino (-NH₂) | Selective for one nitro group in dinitro compounds |
Mechanistic Studies of Sulfonamide Nitrogen Derivatization Reactions
The N-methylsulfonamide group in the target molecule is a tertiary sulfonamide. Unlike primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamides, it lacks an acidic proton on the nitrogen atom. This structural feature renders it unreactive towards bases and subsequent N-alkylation or N-acylation reactions that proceed via deprotonation.
The chemistry of the N-methylsulfonamide moiety in this context is primarily centered on its stability and potential cleavage. The sulfur-nitrogen bond in sulfonamides is generally robust. Cleavage reactions typically require harsh conditions and are often employed when the sulfonamide is used as a protecting group for an amine. Mechanistic studies focus on reactions that can break this stable bond, which is not a trivial transformation. The stability of this group makes derivatization at the sulfonamide nitrogen itself highly unlikely without disrupting the S-N bond.
Identification and Characterization of Key Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species or intermediates.
Meisenheimer Complex : In the nucleophilic aromatic substitution of this compound, the key intermediate is the Meisenheimer complex. youtube.com This is a cyclohexadienyl anion where the negative charge is delocalized over the ring and, most significantly, onto the oxygen atoms of the ortho-nitro group. The structure of this intermediate explains the activating and directing effects of the nitro group. While often transient, these complexes can sometimes be isolated or observed spectroscopically (e.g., using NMR) under specific conditions, providing direct evidence for the SₙAr pathway.
Nitro Reduction Intermediates : During the reduction of the nitro group, several intermediates are formed en route to the final amine product. As mentioned, these include the nitrosoaromatic and hydroxylaminoaromatic species. nih.gov These intermediates are generally highly reactive and are not typically isolated from the reaction mixture. However, their presence can be inferred through trapping experiments or by analyzing side products. For example, the hydroxylamino intermediate can undergo rearrangement under acidic conditions (the Bamberger rearrangement). nih.gov
Spectroscopic and Structural Characterization of 4 Chloro N Methyl 2 Nitrobenzenesulfonamide and Its Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants in both proton (¹H) and carbon-13 (¹³C) spectra, the precise connectivity and electronic environment of each atom can be determined.
The ¹H NMR spectrum provides detailed information about the protons in a molecule. In 4-Chloro-N-methyl-2-nitrobenzenesulfonamide, the key signals would arise from the three aromatic protons and the N-methyl group.
For the N-methyl group, a distinct singlet is expected, with its chemical shift influenced by the adjacent sulfonamide group. The analysis of simpler analogues like 4-Nitrobenzenesulfonamide and 2-Nitrobenzenesulfonamide (B48108) helps in assigning these proton signals with high confidence.
Table 1: ¹H NMR Spectroscopic Data for Analogues of this compound Data presented for analogues to infer the spectral properties of the target compound.
| Compound Name | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Solvent |
|---|---|---|---|
| 4-Nitrobenzenesulfonamide | 8.0 - 8.4 (multiplet) | 7.5 (s, -SO₂NH₂) | DMSO-d₆ |
| 2-Nitrobenzenesulfonamide | 7.7 - 8.2 (multiplet) | 7.8 (s, -SO₂NH₂) | DMSO-d₆ |
| 4-Chlorobenzenesulfonamide (B1664158) | 7.66 (d), 7.85 (d) | 7.49 (s, -SO₂NH₂) | DMSO-d₆ |
Based on this data, the three aromatic protons of this compound would likely appear as distinct multiplets in the downfield region (approximately 7.8-8.5 ppm). The N-methyl protons would present as a singlet, likely in the range of 2.5-3.0 ppm.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, six distinct signals are expected for the aromatic carbons and one for the N-methyl carbon. The positions of the aromatic signals are dictated by the substituent effects.
The carbons directly attached to the electron-withdrawing nitro (C-2) and sulfonyl (C-1) groups are expected to be significantly deshielded, appearing at lower field strengths. The carbon bearing the chloro group (C-4) will also be influenced, though typically less than the nitro- and sulfonyl-substituted carbons. The remaining aromatic carbons (C-3, C-5, C-6) will have chemical shifts determined by their relative positions to these powerful electronic groups. The N-methyl carbon will appear as a single peak in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for an Analogue Compound Data for a related compound to illustrate expected chemical shifts.
| Compound Name | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Solvent |
|---|
| N-Methyl-p-toluenesulfonamide | 143.5, 135.8, 129.8, 127.2 | 29.5 (-CH₃), 21.5 (Aryl-CH₃) | CDCl₃ |
For this compound, the aromatic carbons would be expected in the 120-150 ppm range, with the N-methyl carbon appearing around 30 ppm.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the nitro and sulfonamide groups. The key vibrational modes include:
N-H Stretch: For secondary sulfonamides, a band appears in the 3200-3300 cm⁻¹ region.
Asymmetric and Symmetric SO₂ Stretch: These are two of the most characteristic and intense bands for sulfonamides, appearing near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
Asymmetric and Symmetric NO₂ Stretch: The nitro group gives rise to two strong absorptions, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The latter may overlap with the asymmetric SO₂ stretch.
C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, corresponds to the carbon-chlorine bond.
Aromatic C=C and C-H Stretches: These appear in their characteristic regions, ~1400-1600 cm⁻¹ and ~3000-3100 cm⁻¹, respectively.
A detailed study on nitrobenzenesulfonamide isomers provides reliable data for comparison. nih.gov
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Analogues
| Vibrational Mode | 2-Nitrobenzenesulfonamide nih.gov | 4-Nitrobenzenesulfonamide nih.gov | Expected Range for Target Compound |
|---|---|---|---|
| NH₂ Stretch | 3381, 3271 | 3362, 3260 | ~3250 (N-H Stretch) |
| Aromatic C-H Stretch | 3105 | 3109 | 3050 - 3150 |
| Asymmetric NO₂ Stretch | 1539 | 1535 | 1530 - 1550 |
| Symmetric NO₂ Stretch | 1356 | 1351 | 1345 - 1360 |
| Asymmetric SO₂ Stretch | 1373 | 1313 | 1360 - 1380 |
| Symmetric SO₂ Stretch | 1171 | 1169 | 1160 - 1180 |
Raman spectroscopy provides complementary information to FT-IR, often being more sensitive to symmetric vibrations and non-polar bonds. For this compound, the Raman spectrum would clearly show:
Symmetric SO₂ and NO₂ Stretches: These vibrations typically produce strong, sharp signals in the Raman spectrum, confirming the presence of these groups.
Aromatic Ring Vibrations: The characteristic ring "breathing" modes of the substituted benzene (B151609) ring appear as sharp bands, which are sensitive to the substitution pattern.
C-S and S-N Stretching: These vibrations are also readily observed in the Raman spectrum.
Analysis of 2-nitrobenzenesulfonamide and 4-chlorobenzenesulfonamide provides valuable reference points for these assignments. nih.govchemicalbook.com
Table 4: Key Raman Frequencies (cm⁻¹) for Analogues
| Vibrational Mode | 2-Nitrobenzenesulfonamide nih.gov | 4-Chlorobenzenesulfonamide chemicalbook.com | Expected Range for Target Compound |
|---|---|---|---|
| Aromatic C-H Stretch | 3106 | 3081 | 3050 - 3150 |
| Aromatic Ring Mode | 1587 | 1576 | 1570 - 1600 |
| Asymmetric NO₂ Stretch | 1531 | - | 1520 - 1540 |
| Symmetric NO₂ Stretch | 1356 | - | 1345 - 1360 |
| Symmetric SO₂ Stretch | 1163 | 1160 | 1155 - 1170 |
| C-Cl Stretch | - | 722 | 700 - 750 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from the π → π* transitions of the substituted benzene ring. The presence of the nitro group, a powerful chromophore, and the sulfonamide group, an auxochrome, significantly influences the absorption maxima (λ_max).
The benzene ring itself has characteristic absorptions, which are shifted to longer wavelengths (bathochromic shift) and intensified (hyperchromic effect) by the attached functional groups. The combination of the chloro, nitro, and sulfonamide groups, all of which interact with the aromatic π-system, would be expected to produce strong absorption bands, likely in the range of 250-320 nm. The nitro group, in particular, is known to cause a significant red shift in the absorption spectrum of benzene derivatives.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, providing highly accurate mass measurements that can confirm the elemental composition of a compound. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass of a molecule to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's molecular formula.
For this compound, with the molecular formula C₇H₇ClN₂O₄S, HRMS is used to verify its composition by comparing the experimentally measured mass of the molecular ion to its theoretically calculated exact mass. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element. This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
While specific experimental HRMS data for this compound is not detailed in readily available literature, the calculated theoretical mass serves as the benchmark for its identification.
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₇H₇ClN₂O₄S | 250.00 |
Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry
Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.
No published crystal structure for this compound is currently available. However, the crystal structures of several analogous compounds have been determined, offering valuable insights into the structural properties of this class of molecules. For example, studies on substituted nitrobenzenesulfonamide and chlorobenzenesulfonamide derivatives reveal common structural motifs, such as specific hydrogen-bonding patterns and the relative orientations of the aromatic rings. mdpi.com
The analysis of related structures provides a foundation for understanding the likely solid-state conformation of the title compound. For instance, the crystal structure of 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide shows a triclinic system, and the two benzene rings are tilted relative to each other. nih.govresearchgate.net Similarly, 4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide also crystallizes in a triclinic system and features inversion dimers linked by hydrogen bonds. nih.gov The study of a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers demonstrated how the substitution pattern on the nitrobenzene (B124822) ring significantly influences intermolecular interactions and crystal packing. mdpi.com
| Compound Name | Crystal System | Space Group | Unit Cell Dimensions |
|---|---|---|---|
| 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide nih.gov | Triclinic | P-1 | a = 8.1200 Å, b = 8.1832 Å, c = 10.985 Å α = 95.81°, β = 96.92°, γ = 106.82° |
| 4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide nih.gov | Triclinic | P-1 | a = 8.089 Å, b = 8.096 Å, c = 10.946 Å α = 96.00°, β = 97.11°, γ = 105.67° |
| 1-Chloro-2-methyl-4-nitrobenzene mdpi.com | Monoclinic | P2₁/n | a = 13.5698 Å, b = 3.7195 Å, c = 13.5967 Å β = 91.703° |
Computational Chemistry and Theoretical Investigations of 4 Chloro N Methyl 2 Nitrobenzenesulfonamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within 4-Chloro-N-methyl-2-nitrobenzenesulfonamide. These theoretical approaches offer a detailed picture of the molecule's intrinsic properties.
Density Functional Theory (DFT) Applications in Conformation and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular structure and energy of sulfonamides. By applying DFT, often with basis sets like B3LYP/6-31G(d,p), the geometric parameters such as bond lengths, bond angles, and dihedral angles of the molecule in its ground state can be accurately calculated. These theoretical predictions of the molecular geometry can be compared with experimental data, often showing good agreement. nih.gov
Table 1: Representative Theoretical Bond Lengths and Angles for a Sulfonamide Moiety Calculated by DFT
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S-O1 | 1.43 | O1-S-O2 | 120 |
| S-O2 | 1.43 | O1-S-N | 108 |
| S-N | 1.64 | O2-S-N | 108 |
| S-C | 1.77 | O1-S-C | 107 |
| N-C | 1.45 | O2-S-C | 107 |
| N-S-C | 106 |
Note: The data in this table is representative of typical sulfonamide structures and not specific to this compound, as specific computational studies for this compound were not found.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. wikipedia.orgresearchgate.net A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net
For sulfonamides, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. In the case of this compound, the nitro group, being a strong electron-withdrawing group, is expected to significantly influence the energy and distribution of the LUMO. The analysis of these orbitals helps in understanding the charge transfer that can occur within the molecule. nih.gov
Table 2: Representative Frontier Orbital Energies for a Nitro-substituted Benzenesulfonamide (B165840)
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -3.2 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
Note: This data is illustrative for a related class of compounds and is not the calculated data for this compound.
Natural Bond Orbital (NBO) and Charge Distribution Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. wikipedia.org It allows for the investigation of charge delocalization and hyperconjugative interactions. nih.gov By examining the interactions between filled donor NBOs and empty acceptor NBOs, the stability of the molecule can be rationalized. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
NBO analysis also provides a method to calculate the natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. In this compound, the electronegative oxygen, nitrogen, and chlorine atoms are expected to carry significant negative charges, while the sulfur atom and the carbon atoms attached to electronegative groups will be more electropositive. This charge distribution is critical for understanding intermolecular interactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the sulfonyl and nitro groups, indicating these as the primary sites for electrophilic interaction. The regions around the hydrogen atoms of the methyl group and the aromatic ring would likely show a more positive potential.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is also instrumental in exploring the potential chemical reactions of this compound by mapping out the reaction pathways and identifying key intermediates and transition states.
Transition State Characterization
The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction.
Intrinsic Reaction Coordinate (IRC) Analysis
A thorough search of scientific databases and computational chemistry literature yielded no studies that have performed an Intrinsic Reaction Coordinate (IRC) analysis on reactions involving this compound. This type of analysis is typically used to confirm that a calculated transition state correctly connects reactants to products along a reaction pathway. The absence of such studies indicates that the reaction mechanisms and transition states for this specific compound have not been computationally elucidated and published.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools to understand the behavior of molecules at an atomic level. However, specific applications of these techniques to this compound are not documented in the accessible literature.
Homology Modeling for Related Systems
There are no published studies where homology modeling was used to generate a protein target that was subsequently studied in complex with this compound. Such studies would typically involve creating a three-dimensional model of a protein based on its amino acid sequence and an experimentally determined structure of a homologous protein, followed by docking or simulation with the ligand of interest.
Molecular Docking for Investigating Intermolecular Interactions
No molecular docking studies specifically investigating the intermolecular interactions of this compound with any biological target (e.g., enzymes, receptors) have been found in the reviewed literature. While docking studies have been performed on other, more complex nitrobenzenesulfonamide derivatives to explore their binding modes and potential biological activity, this specific compound has not been the focus of such research. researchgate.netnih.gov Consequently, there is no data available on its binding affinity, orientation within a receptor's active site, or the specific non-covalent interactions it might form.
Computational-Aided Insight into Structure-Reactivity Relationships
No computational studies dedicated to elucidating the structure-reactivity relationships of this compound have been published. Such research would typically involve calculating various molecular descriptors (e.g., electrostatic potential, frontier molecular orbitals) and correlating them with experimental reactivity or biological activity. While general principles of how chloro, methyl, and nitro substituents affect the properties of a benzene (B151609) ring are well-established in physical organic chemistry, a specific, focused computational analysis for this compound is not available.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-N-methyl-2-nitrobenzenesulfonamide, and how can reaction intermediates be characterized?
- Methodology : The synthesis typically involves sulfonylation of a nitro-substituted benzene derivative. For example, sulfonyl chloride intermediates (e.g., 4-chloro-2-nitrobenzenesulfonyl chloride, CAS 4534-11-6) can react with methylamine under controlled pH and temperature. Key steps include:
- Intermediate purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate sulfonamide products .
- Characterization : Use FT-IR to confirm sulfonamide (-SO₂NH-) formation (stretching bands ~1350 cm⁻¹ and ~1150 cm⁻¹) and NMR (¹H/¹³C) to verify substitution patterns .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- Single-crystal X-ray diffraction : Resolve bond angles and torsional conformations (e.g., nitro group orientation relative to the sulfonamide moiety) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- Data interpretation : Compare experimental results with computational geometry optimizations (e.g., DFT calculations at the B3LYP/6-31G* level) .
Q. What are the common solvent systems for studying the reactivity of this compound?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitutions.
- Protic solvents (e.g., methanol) are suitable for acid/base-mediated reactions.
- Caution : Nitro groups may participate in unintended redox reactions in reducing environments .
Advanced Research Questions
Q. How do electronic effects of the nitro and chloro substituents influence the sulfonamide’s reactivity in cross-coupling reactions?
- Mechanistic insights :
- The nitro group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitutions at specific positions.
- Chloro substituents can direct regioselectivity in Suzuki-Miyaura couplings (e.g., para to the sulfonamide group) .
- Experimental validation : Use Hammett σ constants to predict reaction rates and compare with kinetic data from UV-Vis monitoring .
Q. What computational tools are effective for predicting reaction pathways involving this compound?
- Approaches :
- Reaction path searches : Employ quantum chemical software (e.g., Gaussian, ORCA) to explore transition states and intermediates .
- Machine learning : Train models on analogous sulfonamide datasets to predict regioselectivity or byproduct formation .
- Case study : Simulate nitro group reduction pathways (e.g., catalytic hydrogenation) to identify competing mechanisms .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?
- Troubleshooting :
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria of the sulfonamide group) .
- 2D-COSY/NOESY : Assign overlapping proton signals in aromatic regions .
Methodological Considerations
Q. What experimental designs minimize side reactions during functionalization of the nitro group?
- Strategies :
- Protection/deprotection : Temporarily mask the sulfonamide group with Boc anhydride before nitro reduction .
- Flow chemistry : Control residence time and temperature to suppress over-reduction (e.g., nitro → amine vs. hydroxylamine) .
Q. How can solvation effects on the compound’s bioactivity be modeled computationally?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
